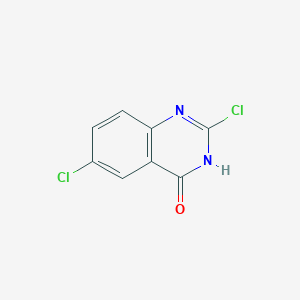

2,6-Dichloroquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJZIBHISYWVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557574 | |

| Record name | 2,6-Dichloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-87-9 | |

| Record name | 2,6-Dichloroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Specific Synthesis of 2,6-Dichloroquinazolin-4(3H)-one and its Precursors

Solid-Phase Synthesis Techniques

Solid-phase synthesis has emerged as a powerful tool for the combinatorial generation of quinazolinone libraries. lookchem.comnih.gov This approach often involves attaching a suitable building block to a solid support, followed by a series of reactions to construct the quinazoline (B50416) ring and introduce diversity. lookchem.com For instance, a common strategy involves the use of a resin-bound amino acid, which can be reacted with 2-nitrobenzaldehyde. Subsequent reduction of the nitro group and cyclization with an agent like cyanogen (B1215507) bromide can yield quinazoline-based compounds. nih.gov

One reported method details the use of a Wang resin to which a protected form of a hydroxy-quinazolinedione is attached. lookchem.com The diversification of the molecule is then achieved by sequential reactions, such as the displacement of chlorine atoms with various amines. lookchem.comresearchgate.net This solid-phase approach is particularly advantageous for creating libraries of 2,6-disubstituted-4(3H)-quinazolinones, as it allows for the introduction of a wide range of functional groups at different positions of the quinazoline core. lookchem.com The use of solid supports simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired compound attached to the resin for subsequent cleavage. lookchem.comresearchgate.net

Role of 2,4,6-Trichloroquinazoline (B1310484) in Synthesis

The compound 2,4,6-trichloroquinazoline is a crucial precursor in the synthesis of various quinazolinone derivatives, including those related to this compound. Its three chlorine atoms exhibit differential reactivity, which can be exploited for selective substitution. researchgate.net The chlorine at the 4-position is the most susceptible to nucleophilic aromatic substitution (SNAr), followed by the chlorine at the 2-position, and lastly the chlorine at the 6-position. researchgate.netmdpi.com

This reactivity profile allows for a stepwise functionalization of the quinazoline core. For example, in solid-phase synthesis, 2,4,6-trichloroquinazoline can be coupled to a solid support via a linker at the 4-position. researchgate.net Subsequently, the chlorine at the C-2 position can be displaced by a nucleophile, followed by a palladium-catalyzed amination at the C-6 position. researchgate.net This controlled, sequential displacement of the chlorine atoms is a powerful strategy for generating diverse libraries of substituted quinazolinones. researchgate.netresearchgate.net

Chlorination Procedures for Quinazolin-4(3H)-ones

The introduction of chlorine atoms onto the quinazolin-4(3H)-one scaffold is a key transformation for preparing intermediates like this compound. Various chlorinating agents can be employed to achieve this. For instance, the conversion of a quinazoline-2,4-dione to a 2,4-dichloroquinazoline (B46505) can be accomplished using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). google.com One specific method describes the reaction of 2,4-quinazolinedione with a chlorinating agent in an aliphatic amide solvent. google.com

Furthermore, the direct chlorination of a quinazolin-4(3H)-one can be achieved using a combination of triphenylphosphine (B44618) and trichloroisocyanuric acid. researchgate.net The specific conditions of the chlorination reaction, including the choice of solvent and temperature, can influence the regioselectivity and yield of the desired chlorinated product.

Advanced Chemical Transformations and Derivatization

The chlorine atoms on this compound provide reactive handles for further molecular elaboration through various chemical transformations, most notably metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. tcichemicals.comyoutube.com These reactions, often catalyzed by palladium or nickel complexes, allow for the introduction of a wide array of substituents onto the quinazoline core. tcichemicals.comtcichemicals.com

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. tcichemicals.comfishersci.comlibretexts.org This reaction has been successfully applied to the derivatization of chlorinated quinazolines.

The reactivity of the halide in Suzuki-Miyaura coupling generally follows the order I > Br > OTf >> Cl. fishersci.com While chloroarenes are typically less reactive, advancements in catalyst systems, including the use of electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, have enabled the efficient coupling of aryl chlorides. tcichemicals.comlibretexts.org In the context of this compound, the two chlorine atoms offer sites for sequential or selective Suzuki-Miyaura coupling, allowing for the introduction of various aryl or vinyl groups. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tuned to control the outcome of the reaction. tcichemicals.comnih.gov

Table 1: Key Suzuki-Miyaura Cross-Coupling Reaction Components

| Component | Role | Examples |

| Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(dppf), Palladacycles libretexts.org |

| Organoboron Reagent | Provides the carbon nucleophile | Arylboronic acids, Alkenylboronic acids, Potassium alkenyltrifluoroborates tcichemicals.comnih.gov |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH tcichemicals.comyoutube.com |

| Solvent | Provides the reaction medium | Toluene, Dioxane, DMF, Water fishersci.com |

The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org

The Sonogashira reaction provides a direct route to introduce alkynyl moieties onto the quinazoline scaffold. youtube.com The reactivity of the halide in this reaction also generally follows the order I > Br > Cl. wikipedia.org Similar to the Suzuki-Miyaura coupling, the development of more active catalyst systems has expanded the scope of the Sonogashira reaction to include less reactive aryl chlorides. organic-chemistry.org For this compound, this reaction opens up the possibility of synthesizing di-alkynylated quinazolinones or selectively functionalizing one of the chloro-positions. The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.orglibretexts.org

Table 2: Key Sonogashira Cross-Coupling Reaction Components

| Component | Role | Examples |

| Palladium Catalyst | Activates the aryl halide | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org |

| Copper(I) Co-catalyst | Activates the terminal alkyne | CuI youtube.com |

| Base | Deprotonates the terminal alkyne | Triethylamine, Diethylamine wikipedia.org |

| Alkyne | Provides the alkynyl nucleophile | Phenylacetylene, Trimethylsilylacetylene wikipedia.orgyoutube.com |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. harvard.eduyoutube.com This reaction is highly relevant for the functionalization of the this compound core, offering pathways to introduce a variety of amino substituents at either the C2 or C6 position. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. harvard.edu

The regioselectivity of the Buchwald-Hartwig amination on dihalogenated substrates is influenced by several factors, including the nature of the halogen, the electronic environment of the carbon-halogen bond, and the choice of palladium catalyst system (ligand and base). researchgate.net In the case of this compound, both the C2-Cl and C6-Cl bonds are potential sites for amination.

While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented, inferences can be drawn from related systems. For instance, in the amination of 6-bromobenzo[h]quinazolin-4(3H)-ones, the reaction proceeds successfully at the C6-bromo position. mrcolechemistry.co.uk Generally, in palladium-catalyzed couplings, the reactivity order of halogens is I > Br > Cl. For substrates with multiple chloro groups, the electronic nature of the position becomes critical. The C2 position on the quinazolinone ring is electron-deficient, which can influence its reactivity in the oxidative addition step compared to the C6 position on the benzene (B151609) moiety. Research on 2,4-dichloropyridine (B17371) has shown that highly regioselective amination at the C2 position can be achieved, demonstrating that selective coupling at electron-deficient heterocyclic positions is feasible. quizlet.com Tuning the ligand (e.g., XantPhos, BINAP, DavePhos) and reaction conditions (temperature, base) is crucial for controlling which chlorine atom reacts. youtube.commrcolechemistry.co.uk

Table 1: Key Parameters in Buchwald-Hartwig Amination

| Parameter | Influence on Reaction | Examples/Notes |

| Catalyst/Ligand | Controls catalyst activity, stability, and regioselectivity. Bulky, electron-rich phosphine ligands are common. | XantPhos, BINAP, DavePhos, tBuXPhos youtube.commrcolechemistry.co.uk |

| Base | Facilitates the deprotonation of the amine and is crucial for the catalytic cycle. | NaOt-Bu, Cs₂CO₃, K₃PO₄ youtube.com |

| Solvent | Affects solubility and reaction temperature. | Toluene, Dioxane, THF youtube.com |

| Temperature | Higher temperatures are often required for less reactive aryl chlorides. | Can range from room temperature to >100 °C. |

Nucleophilic Displacement Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for functionalizing halo-substituted quinazolines. This reaction's feasibility and regioselectivity are dictated by the electronic properties of the quinazoline ring system. The presence of electronegative nitrogen atoms and the carbonyl group makes the heterocyclic ring electron-deficient, which is a prerequisite for SNAr.

In the context of di- or tri-substituted haloquinazolines, a well-established hierarchy of reactivity exists. For 2,4-dichloroquinazolines, nucleophilic attack occurs almost exclusively at the C4 position under mild conditions, while the C2 position requires much harsher conditions to react. youtube.comwikipedia.orgorganic-chemistry.org This pronounced regioselectivity is attributed to the higher electrophilicity and better stabilization of the Meisenheimer intermediate formed upon attack at C4. wikipedia.orgrsc.org

For this compound, the situation is different as there is no C4-chloro substituent. Here, the potential sites for SNAr are C2 and C6.

C2 Position: The chlorine atom at C2 is attached to the electron-deficient pyrimidinone ring. However, its reactivity is known to be significantly lower than that of a C4-chloro group. organic-chemistry.org

C6 Position: The chlorine atom at C6 is on the fused benzene ring. Standard aryl chlorides are generally unreactive towards SNAr unless activated by strong electron-withdrawing groups in the ortho and/or para positions. wikipedia.org In this molecule, the quinazolinone moiety itself exerts an electron-withdrawing effect, but it is typically insufficient to activate the C6 position for SNAr under standard conditions.

Therefore, direct nucleophilic displacement on this compound is expected to be challenging. If a reaction were to occur, it would likely require forcing conditions (high temperature, strong nucleophile) and would be predicted to favor substitution at the more electronically activated C2 position over the C6 position.

Table 2: Predicted Reactivity in Nucleophilic Displacement

| Position | Relative Reactivity | Rationale |

| C2-Cl | Low to Moderate | Part of an electron-deficient ring system, but less activated than a C4-Cl. |

| C6-Cl | Very Low | Standard aryl chloride, lacking strong ortho/para activating groups. |

Lithiation Strategies for Regiospecific Substitution

Lithiation followed by reaction with an electrophile provides a powerful and regioselective method for the functionalization of aromatic and heterocyclic systems. This approach, particularly Directed ortho-Metalation (DoM), relies on the use of a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent like n-butyllithium or lithium diisopropylamide, LDA) to deprotonate a specific, adjacent position. nih.gov

In this compound, several possibilities for regiospecific lithiation exist:

Lithiation at C2: The N3-H of the quinazolinone ring can be deprotonated first. The resulting N-anion is not a strong directing group, but subsequent lithiation at the adjacent C2 position can be achieved, particularly if a directing group is installed at the N3 position. However, in the parent compound, direct C2 lithiation is in competition with lithiation on the benzene ring.

Directed ortho-Metalation on the Benzene Ring: Halogens can function as moderate DMGs. The chloro group at C6 could potentially direct lithiation to one of the adjacent positions, C5 or C7. The outcome would depend on the steric and electronic environment and the specific base used.

Directed Metalation by the Amide Function: The entire amide functionality of the heterocyclic core can act as a powerful DMG. This would strongly direct lithiation to the C5 position, which is ortho to the N1 atom of the amide.

Competition between these directing effects determines the final site of substitution. The amide group is generally a stronger DMG than a chloro group, suggesting that lithiation at C5 is a highly probable outcome. The use of hindered bases like LDA can favor kinetic deprotonation at the most acidic site, which is often influenced by such directing groups. Once the aryllithium intermediate is formed, it can be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install new functional groups with high regiocontrol.

One-Pot Synthesis Procedures

One-pot synthesis procedures offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several such methods have been developed for the synthesis of the quinazolin-4(3H)-one scaffold, which can be adapted to produce 2,6-disubstituted derivatives.

A prevalent strategy involves the condensation of a 2-aminobenzamide (B116534) derivative with a suitable one-carbon or multi-carbon electrophile. To synthesize derivatives based on the this compound core, the logical starting material is 2-amino-5-chlorobenzamide (B107076) . The chlorine atom at the 5-position of this precursor corresponds to the 6-position in the final quinazolinone product.

A common one-pot procedure involves reacting 2-amino-5-chlorobenzamide with an orthoester, such as triethyl orthoacetate or triethyl orthobenzoate, in the presence of an acid catalyst like acetic acid. This reaction proceeds via initial formation of an amidine, which then undergoes intramolecular cyclization and dehydration to afford the corresponding 6-chloro-2-alkyl/aryl-quinazolin-4(3H)-one. The second substituent at the C2 position is determined by the choice of orthoester.

Table 3: Example of a One-Pot Synthesis

| Starting Materials | Reagents | Product |

| 2-Amino-5-chlorobenzamide | Triethyl orthoacetate, Acetic Acid, Ethanol | 6-Chloro-2-methylquinazolin-4(3H)-one |

| 2-Amino-5-chlorobenzamide | Triethyl orthobenzoate, Acetic Acid, Ethanol | 6-Chloro-2-phenylquinazolin-4(3H)-one |

Another versatile one-pot method uses isatoic anhydrides. For the target scaffold, 5-chloroisatoic anhydride (B1165640) would be the required starting material. Reaction with an amine and an orthoester in a three-component reaction can yield 2,3,6-trisubstituted quinazolin-4(3H)-ones. If ammonium (B1175870) acetate (B1210297) is used in place of a primary amine, 2,6-disubstituted quinazolin-4(3H)-ones are formed. These methods provide straightforward access to a library of compounds built upon the 6-chloroquinazolin-4(3H)-one framework.

Structure Activity Relationship Sar Studies of 2,6 Dichloroquinazolin 4 3h One Derivatives

Impact of Substitutions on Biological Activity

The core structure of 2,6-dichloroquinazolin-4(3H)-one offers several positions where chemical modifications can be made to modulate its biological properties. The substituents on the quinazolinone ring play a pivotal role in determining the molecule's interaction with biological targets, thereby influencing its efficacy and selectivity.

Importance of Positions 2, 6, and 8 for Pharmacological Activities

The substitution pattern on the quinazolinone ring is a key determinant of the pharmacological activity of its derivatives. nih.gov Research has consistently highlighted that substitutions at positions 2, 6, and 8 of the quinazoline (B50416) ring are particularly significant for influencing the molecule's biological actions. nih.gov

For instance, in the context of anticancer activity, the nature of the substituent at the 2-position can drastically alter the compound's potency. Studies have shown that introducing different groups at this position can lead to derivatives with enhanced cytotoxic effects against various cancer cell lines. nih.gov For example, a propyl substitution at the 2-position of a quinazolinone derivative resulted in potent activity against HeLa cell lines. nih.gov Similarly, the presence of a chlorine atom at the 2-position, along with methoxy (B1213986) groups at positions 6 and 7, was found to be essential for cytotoxicity in other quinazoline analogues. nih.gov

The 6-position, which is occupied by a chlorine atom in the parent compound, is also critical. The introduction of a 6-chloro substituent in certain quinazoline derivatives has been shown to produce compounds with good antitumor activities against human cancer cell lines such as MGC-803, Bcap-37, and PC3. nih.gov This highlights the favorable role of halogenation at this position for anticancer applications.

While the provided information emphasizes positions 2 and 6, the literature broadly acknowledges position 8 as another key site for modification to tune the pharmacological profile of quinazolinones. nih.gov The strategic placement of various substituents at these three positions allows for the fine-tuning of the molecule's properties to achieve desired therapeutic outcomes.

Influence of Heterocyclic Moieties at Position 3

Position 3 of the 4(3H)-quinazolinone core is frequently targeted for substitution to enhance biological activity, and the introduction of heterocyclic rings at this position has proven to be a particularly fruitful strategy. The nature of the heterocyclic moiety can significantly influence the compound's pharmacological profile, including its anticancer and enzyme-inhibitory activities. researchgate.net

SAR studies have revealed that the type of heterocycle attached at the N-3 position can dictate the potency and mechanism of action. For example, in a series of 2-phenyl-3-substituted quinazolin-4(3H)-ones, the introduction of different heterocyclic systems led to varied biological responses. researchgate.net Similarly, the development of 2-methyl-3-(1',3',4'-thiadiazolyl)-4-(3H) quinazolinones demonstrates a strategy where a five-membered heterocycle is appended to the quinazolinone core to generate compounds with specific biological activities. researchgate.net

Effects of Halogen Substitutions on Activity

Halogen atoms, such as the chlorine present at positions 2 and 6 of the parent compound, play a significant role in modulating the physicochemical and biological properties of quinazolinone derivatives. The presence and position of halogens can affect a molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, all of which can influence its interaction with biological targets. researchgate.net

Studies on 2,3-dihydroquinazolin-4(1H)-one derivatives have shown that the substitution of halogen atoms in the benzene (B151609) ring can increase the interactions between these compounds and human serum albumin (HSA). researchgate.net This interaction is crucial for the transport and distribution of drugs in the bloodstream. The binding affinity was observed to increase progressively with the increasing atomic number of the halogen, suggesting that heavier halogens may form stronger interactions. researchgate.net

In the context of electrophilic substitution, the presence of halogens on the acetanilide (B955) precursor can direct the position of incoming groups. For instance, the nitration of 2,6-dichloroacetanilide predominantly yields the 3-nitro derivative, demonstrating the directing effect of the existing chlorine atoms. researchgate.net This control over substitution patterns is vital for the rational design of new analogues. Furthermore, the synthesis of 6-chloro-quinazolin derivatives has been pursued as a strategy to develop potent antitumor agents, with several compounds in this class showing significant activity against various cancer cell lines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is widely employed in drug discovery to predict the activity of new compounds and to understand the structural features that are crucial for their biological effects. nih.govnih.gov

For quinazoline derivatives, both 2D-QSAR and 3D-QSAR models have been developed to guide the design of more potent compounds. In one study focusing on quinazoline derivatives as potential drugs for osteosarcoma, a 3D-QSAR model was constructed that showed high stability and strong predictive power. nih.gov The model, which had a high Q² (0.63) and R² (0.987), was used to design 200 new quinazoline derivatives. nih.gov The contour maps generated from such models provide a visual representation of how different structural modifications might impact activity. For example, they can indicate regions where bulky groups are favored or disfavored, or where electrostatic properties should be modified to enhance binding.

The success of a QSAR model is heavily dependent on its external validation, which assesses its ability to predict the activity of compounds not used in its development. nih.gov A reliable QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Below is an example of data that could be used to build a QSAR model for a series of quinazoline derivatives targeting osteosarcoma.

Table 1: Activity of Quinazoline Derivatives in Osteosarcoma (Illustrative Data)

| Compound | Structure | pIC50 |

|---|---|---|

| 1 | 5.25 | |

| 2 | 5.11 | |

| 3 | 5.00 | |

| 4 | 4.96 | |

| 5 | 4.89 |

Ligand-Receptor Binding Mode Predictions

Understanding how a ligand (such as a this compound derivative) binds to its target receptor is fundamental for rational drug design. Computational techniques like molecular docking are widely used to predict the binding conformation and affinity of a ligand within the active site of a receptor. nih.gov

These predictions can provide valuable insights into the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. For example, in a study of 6-bromo quinazoline derivatives as cytotoxic agents, molecular docking was performed to predict the binding mode of the compounds in the active site of the Epidermal Growth Factor Receptor (EGFR). nih.gov The results indicated that the most active compounds formed hydrogen bonds and other important interactions with key residues in the receptor's active site. nih.gov

Similarly, for a series of quinazolin-4(3H)-one-morpholine hybrids designed as anti-lung-cancer agents, molecular docking studies revealed that the most potent compound had the best docking scores against VEGFR1, VEGFR2, and EGFR. nih.gov Molecular dynamics (MD) simulations further supported these findings, showing that the compound formed stable hydrogen bond interactions with the active sites of the receptors. nih.gov These computational predictions are invaluable for understanding the structure-activity relationships observed experimentally and for guiding the design of new inhibitors with improved binding affinity and selectivity.

Table 2: Predicted Binding Energies of Quinazoline Derivatives with EGFR (Illustrative Data)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 8a | -6.7 | Met793, Leu718 |

| 8c | -5.3 | Cys797, Asp855 |

| Erlotinib | -8.1 | Met793, Gln791 |

Homology Modeling

When the experimental 3D structure of a target receptor is not available, a computational technique called homology modeling can be used to build a model of the protein's structure. nih.gov This method relies on the principle that proteins with similar amino acid sequences tend to have similar 3D structures. The process involves using the known experimental structure of a related protein (the "template") to predict the structure of the protein of interest (the "target"). nih.gov

Improving the accuracy of homology models, especially for challenging targets like G-protein coupled receptors (GPCRs), is an active area of research. nih.gov One approach involves using multiple templates and incorporating conserved inter-residue interactions as distance restraints during the modeling process. nih.gov This "refined restraints first, modeling next" approach can lead to more accurate models compared to standard methods. nih.gov

Once a homology model of the target receptor is built, it can be used for molecular docking studies to predict how ligands like this compound derivatives might bind. This allows for structure-based drug design even in the absence of an experimentally determined receptor structure, facilitating the identification and optimization of new drug candidates.

In silico Docking Approaches

In silico molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely employed in drug design to understand the interaction between a ligand and its target protein. For derivatives of this compound, docking studies have been pivotal in identifying potential biological targets and explaining the observed biological activities.

A study focused on novel quinazoline derivatives identified 2,6-dichloro-4-[2-(3-pyridylmethylene)hydrazino]quinazoline as a subject of investigation. nih.gov Molecular docking simulations are frequently used to rationalize the binding modes of such derivatives within the active sites of various enzymes. For instance, in studies of related quinazolinone scaffolds, docking has been used to predict binding affinities and interactions with targets like cyclin-dependent kinase 2 (CDK2), which is crucial in cancer research. d-nb.info Although not specific to the 2,6-dichloro analog, these studies show that the quinazolinone core can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.

The following table summarizes representative findings from docking studies on quinazolinone derivatives, highlighting the types of interactions observed.

| Compound Class | Target Protein | Key Interactions | Reference |

| Thioxoquinazolin-4(3H)-one derivatives | Cyclin-dependent kinase 2 (CDK2) | Hydrogen bonding, favorable docking free energies | d-nb.info |

| 2,4-disubstituted quinazoline derivatives | Butyrylcholinesterase (BuChE) | Favorable interactions with the active site | d-nb.info |

| 6-Iodo-2,4-disubstituted-quinazoline derivatives | Carbonic Anhydrase XII (CAXII), Human Thymidylate Synthase (hTS), Human Thymidine Kinase (hTK) | Alignment with lab results, indicating potential mechanism of action | nih.gov |

While direct docking data for this compound itself is not extensively detailed in the provided results, the general principles derived from related structures underscore the importance of the quinazolinone scaffold as a platform for designing targeted inhibitors. The specific electronic and steric contributions of the two chlorine atoms are a key area for further investigation to understand their precise role in modulating biological activity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a powerful computational tool to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking and to gain a more dynamic understanding of the binding interactions.

For derivatives of this compound, MD simulations have been employed to validate docking poses and to explore the conformational changes that occur upon binding. A notable study detailed the synthesis and molecular dynamic studies of several 2,6-dichloro-4-[2-(arylmethylene)hydrazino]quinazoline derivatives. nih.gov These simulations are crucial for confirming that the interactions predicted by docking are maintained over a period of time, thus indicating a stable binding mode.

In a study on quinazolin-4(3H)-one-morpholine hybrids, MD simulations were conducted to evaluate the stability of the best-docked ligand-protein complexes. nih.gov The simulations, which tracked metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand, confirmed the stability of the complexes. nih.gov For instance, strong hydrogen bond interactions were observed to be maintained for over 90% of the simulation time, and the RMSD and RMSF values indicated high stability with minimal fluctuations. nih.gov

Another investigation involving 2,4-disubstituted quinazoline derivatives as butyrylcholinesterase (BuChE) inhibitors also utilized MD simulations to analyze the stability of the ligand-protein interactions. d-nb.info The results from these simulations provided confidence in the docking predictions and supported the identification of promising lead compounds. d-nb.info

The table below summarizes key parameters and findings from MD simulation studies on quinazolinone derivatives.

| Compound/Complex | Simulation Time | Key Findings | Reference |

| Quinazolin-4(3H)-one-morpholine hybrid with VEGFR1/2 | Not specified | Strong hydrogen bond interactions maintained >90% of simulation time; stable RMSD and RMSF values. | nih.gov |

| 2,4-disubstituted quinazoline derivative with hBuChE | Not specified | Stability of hydrogen bond interactions in the active site. | d-nb.info |

These studies collectively demonstrate the utility of MD simulations in the SAR analysis of quinazolinone derivatives. By providing a dynamic view of the ligand-receptor interactions, MD simulations complement the static pictures obtained from molecular docking, offering a more comprehensive understanding of the structural features that govern biological activity. For this compound derivatives, these computational approaches are invaluable for rationalizing their mechanism of action and for guiding the design of new, more potent analogues.

Biological Activities and Pharmacological Investigations of 2,6 Dichloroquinazolin 4 3h One Analogues

Anticancer and Antitumor Properties

The quest for novel and effective anticancer agents has led to extensive research into the cytotoxic potential of 2,6-dichloroquinazolin-4(3H)-one analogues. These compounds have been shown to combat cancer through various mechanisms, including the inhibition of critical enzymes involved in cell proliferation and survival, induction of programmed cell death (apoptosis), and arresting the cell cycle.

Inhibition of Kinase Enzymes

Kinases are pivotal enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. Analogues of this compound have been identified as potent inhibitors of several key kinases.

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and HER2: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are crucial targets in cancer therapy, particularly in non-small cell lung cancer and breast cancer. Quinazoline-based inhibitors are known to be effective against these receptors. nih.gov For instance, a series of quinazolin-4(3H)-one derivatives demonstrated potent inhibitory activity against EGFR, with some compounds showing IC50 values in the nanomolar range. researchgate.net Molecular docking studies have revealed that these compounds can act as ATP-competitive or non-competitive inhibitors, binding to the active site of the kinase and blocking its function. nih.gov

Aurora A Kinase: Aurora A kinase is a key regulator of mitosis, and its overexpression is linked to tumorigenesis. A quinazolin-4(3H)-one derivative, BIQO-19, was designed and synthesized to target Aurora A kinase. nih.govnih.gov This compound effectively inhibited the growth of EGFR-TKI-resistant non-small cell lung cancer cells by suppressing the activation of Aurora A kinase. nih.govnih.gov

Topoisomerase II: Topoisomerase II is an essential enzyme for DNA replication and chromosome segregation. Certain quinazoline (B50416) derivatives have been identified as intercalative Topoisomerase II inhibitors. nih.gov For example, a series of nih.govnih.govnih.govtriazolo[4,3-c]quinazolines were synthesized and found to inhibit Topoisomerase II, with some compounds showing IC50 values in the micromolar range. nih.gov These compounds can act as catalytic inhibitors at higher concentrations and potentially as poisons at lower concentrations, stabilizing the enzyme-DNA covalent complex and leading to DNA damage. nih.gov

Tyrosinase and PDE7: While extensive research has been conducted on the inhibition of EGFR, HER2, Aurora A, and Topoisomerase II by quinazolinone analogues, specific studies on the inhibitory activity of this compound analogues against tyrosinase and phosphodiesterase 7 (PDE7) are limited in the available scientific literature. However, other quinazolinone derivatives have shown promise as tyrosinase inhibitors, suggesting a potential avenue for future research with the 2,6-dichloro substituted scaffold. nih.gov

Cell Cycle Arrest and Apoptosis Induction

A critical mechanism through which anticancer agents exert their effects is by interfering with the cell cycle and inducing apoptosis. Analogues of this compound have been shown to modulate these processes effectively.

Several studies have demonstrated that quinazolinone derivatives can induce cell cycle arrest at different phases, primarily the G2/M phase. nih.govnih.gov For example, the Aurora A kinase inhibitor BIQO-19 was found to induce G2/M phase arrest in H1975 non-small cell lung cancer cells. nih.govnih.gov This arrest is often a prelude to apoptosis. The general mechanism involves the disruption of the cell's machinery for division, preventing cancer cells from proliferating. mdpi.comnih.gov

The induction of apoptosis is a key indicator of an effective anticancer drug. Quinazolinone derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases, which are key executioner enzymes in the apoptotic process. researchgate.net Some compounds have been observed to cause a decrease in the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway. researchgate.net

Cytotoxicity Against Various Cancer Cell Lines

The anticancer potential of this compound analogues has been evaluated against a panel of human cancer cell lines, demonstrating broad-spectrum cytotoxicity.

| Cancer Cell Line | Compound/Analogue | IC50 (µM) | Reference |

| MCF-7 (Breast) | Fused Chromenes/Pyrimidines | Variable | nih.gov |

| Phosphomolybdate hybrid | 32.11 | nih.gov | |

| HepG2 (Liver) | Fused Chromenes/Pyrimidines | Variable | nih.gov |

| Phosphomolybdate hybrid | 33.79 | nih.gov | |

| nih.govnih.govnih.govtriazolo[4,3-c]quinazoline (Cmpd 16) | 6.29 | nih.gov | |

| HCT-116 (Colon) | Fused Chromenes/Pyrimidines | Variable | nih.gov |

| nih.govnih.govnih.govtriazolo[4,3-c]quinazoline (Cmpd 16) | 2.44 | nih.gov | |

| PC3 (Prostate) | Phenylpyrazolo[3,4-d]pyrimidines | Variable | nih.gov |

| A549 (Lung) | Phosphomolybdate hybrid | 25.17 | nih.gov |

Antimicrobial and Anti-infective Activities

In addition to their anticancer properties, analogues of this compound have also been investigated for their ability to combat microbial infections.

Antibacterial Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antibacterial agents. Quinazolinone derivatives have shown promise in this area.

Staphylococcus aureus and Escherichia coli: Studies have shown that certain 2,3-disubstituted 3H-quinazolin-4-ones exhibit significant activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.gov The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC).

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens, are a growing health concern. Analogues of quinazolinone have demonstrated potential as antifungal agents.

Several 2,3-disubstituted 3H-quinazolin-4-ones have been screened for their antifungal activity against a range of fungi, including Candida albicans, Aspergillus flavus, and Trichophyton longifusus. nih.gov Some of these compounds exhibited good to moderate antifungal activity, indicating their potential for development as new antifungal drugs. nih.gov For instance, certain 2-phenoxy-benzo[g] nih.govnih.govnih.govtriazolo[1,5-a]quinazoline derivatives showed in vitro antifungal activity against ten different fungal strains.

Antiviral Activity (e.g., Anti-HIV-1)

Research into the antiviral potential of compounds structurally related to this compound has identified potent inhibitors of the human immunodeficiency virus type 1 (HIV-1). A notable example involves a series of 4-(2,6-dichlorophenyl)-1,2,5-thiadiazol-3-yl N,N-dialkylcarbamate (TDA) derivatives. nih.gov Although not quinazolinones themselves, these compounds share the key 2,6-dichlorophenyl moiety and have been found to be highly potent and specific inhibitors of HIV-1 replication in various cell cultures. nih.gov

The most active compound in this series, RD4-2024, demonstrated a 50% inhibition of HIV-1 replication at nanomolar concentrations—12.5 nM in MT-4 cells and 4.8 nM in peripheral blood mononuclear cells. nih.gov These concentrations are significantly lower than their cytotoxic levels, indicating a high therapeutic index. nih.gov Mechanistic studies revealed that these TDA derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov They effectively inhibit the activity of recombinant HIV-1 reverse transcriptase but show no activity against HIV-2 or NNRTI-resistant HIV-1 mutants. nih.gov The potent in vitro activity and low toxicity profile of these analogues underscore their potential for further development as anti-AIDS therapeutics. nih.gov

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, making it a critical target for antibacterial agents. nih.gov Trapping the gyrase-DNA complex leads to the generation of double-stranded DNA breaks, arresting replication and ultimately causing bacterial cell death. nih.gov

In the search for new antibacterial agents, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel inhibitors of the B subunit of DNA gyrase (GyrB) in Staphylococcus aureus. nih.gov A hit compound from this series, f1 (AG-690/11765367), which incorporates a 4-oxoquinazolin moiety, showed moderate inhibition of S. aureus GyrB with a half-maximal inhibitory concentration (IC₅₀) of 1.21 µM. nih.gov

Structure-activity relationship (SAR) studies on these analogues revealed key insights for optimizing potency. The introduction of electron-donating groups at the 6 or 8-position of the quinazolinone ring or an electron-withdrawing group at the 7-position was found to be favorable for GyrB inhibition. nih.gov For instance, a derivative with a methoxy (B1213986) group at position 6 (f4, IC₅₀ = 0.31 µM) was more potent than one with a trifluoromethyl group at the same position (f6, IC₅₀ = 0.81 µM). nih.gov Conversely, a chlorine at position 7 (f6, IC₅₀ = 0.83 µM) was more effective than a methoxy group (f8, IC₅₀ = 7.90 µM). nih.gov The hit compound f1 demonstrated metabolic stability and low cytotoxicity against human cell lines, positioning it as a promising starting point for developing new antibacterial drugs. nih.gov

| Compound | Substituent(s) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| f1 | - | 1.21 | nih.gov |

| f4 | 6-MeO | 0.31 | nih.gov |

| f6 | 7-Cl | 0.83 | nih.gov |

| f8 | 7-MeO | 7.90 | nih.gov |

| f10 | 8-Cl | 9.70 | nih.gov |

| f12 | 8-MeO | 0.878 | nih.gov |

Anti-inflammatory and Analgesic Effects

Quinazolin-4(3H)-one derivatives are well-documented for their anti-inflammatory and analgesic properties. encyclopedia.pubmdpi.com The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone (B1679723) is a quinazoline derivative, highlighting the therapeutic success of this chemical class in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis. encyclopedia.pubmdpi.com

Numerous studies have explored new analogues to improve efficacy and safety profiles. A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones demonstrated potent anti-inflammatory and analgesic activities. nih.gov Several compounds in this series (e.g., compounds 4, 5, 6, 8, and 13) showed significant in vivo activity, with some possessing greater potency than the standard drug diclofenac (B195802) sodium. nih.gov

The mechanism for many of these analogues involves the inhibition of cyclooxygenase (COX) enzymes. Specifically, compounds 4 and 6 were identified as potent and selective COX-2 inhibitors, with IC₅₀ values (0.33 µM and 0.40 µM, respectively) and selectivity indices comparable to celecoxib. nih.gov Molecular docking studies confirmed that these potent compounds fit well into the active site of COX-2 while showing minimal interaction with the COX-1 pocket. nih.gov Similarly, another study on 2-benzylamino-3-substituted quinazolin-4(3H)-ones reported that compounds I, II, and III exhibited more potent anti-inflammatory activity than diclofenac sodium. nih.gov

| Compound | In-vivo Anti-inflammatory Activity (ED₅₀ mg/kg) | COX-2 Inhibition (IC₅₀ µM) | COX-2 Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 4 | 52.1 | 0.33 | >303.0 | nih.gov |

| 6 | 60.5 | 0.40 | >250.0 | nih.gov |

| 5 | 68.3 | 0.70 | >142.8 | nih.gov |

| 8 | 75.4 | 0.75 | >133.3 | nih.gov |

| 13 | 50.3 | 0.80 | >125.0 | nih.gov |

| Diclofenac | 112.2 | - | - | nih.gov |

| Celecoxib | 84.3 | 0.30 | >333.0 | nih.gov |

Neuropharmacological Activities

The quinazolinone scaffold is historically linked to central nervous system activity, with early analogues like methaqualone and mecloqualone being recognized for their sedative and anticonvulsant effects. nih.govnuph.edu.ua Modern research continues to explore this framework for novel antiepileptic drugs with improved safety. nuph.edu.ua

Analogues of 4(3H)-quinazolinone have been extensively synthesized and evaluated for anticonvulsant activity in various preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.gov SAR studies have shown that modifications at positions 2 and 3 of the quinazolinone ring are crucial for activity. For example, the presence of a lipophilic group, such as a butyl group, at position 3 can enhance anticonvulsant potency. nih.gov

In one study, 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones with a single ortho substituent (e.g., tolyl or chlorophenyl) on the 3-aryl group showed promising protection against both MES- and scPTZ-induced seizures with low neurotoxicity in mice. nih.gov Another series of novel quinazolinone analogues demonstrated significant protection (70-100%) against PTZ-induced seizures, likely acting as GABA receptor agonists. researchgate.net Specifically, compound 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione was identified as a remarkably active compound in this series. researchgate.net These findings indicate that the quinazolinone core remains a viable template for the design of new anticonvulsant agents. silae.it

| Compound Series | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|

| 2-benzylamino-3-substituted quinazolin-4(3H)-ones | Varied substitutions at position 3 | Significant analgesic activity; some compounds more potent anti-inflammatories than diclofenac. | nih.gov |

| Substituted quinazolin-4(3H)-ones | Lipophilic groups at position 3 | Enhanced anticonvulsant activity in scPTZ screen. | nih.gov |

| 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones | Ortho-substituted aryl group at position 3 | Good protection against MES and scPTZ seizures with low neurotoxicity. | nih.gov |

| Novel 4(3H)-quinazolinone analogues | Thioacetamide and isoindoline-1,3-dione moieties | 70-100% protection against PTZ-induced seizures. | researchgate.net |

The 5-hydroxytryptamine type-3 (5-HT₃) receptor, a ligand-gated ion channel, is a key therapeutic target for conditions like chemotherapy-induced nausea and irritable bowel syndrome. nih.govnih.gov The quinazoline scaffold has emerged as a promising foundation for developing novel 5-HT₃ receptor ligands.

A fragment screening campaign identified 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine as a hit for the 5-HT₃ receptor. nih.gov This discovery prompted the synthesis and evaluation of a series of quinazoline and isoquinoline (B145761) analogues. Using a radioligand displacement assay with [³H]granisetron, researchers developed detailed structure-activity relationships. nih.gov

These efforts led to the discovery of several high-affinity ligands. The optimization culminated in compound 22, which exhibited an exceptionally high affinity (pKi > 10) for the 5-HT₃ receptor. nih.gov The SAR data from this study aligned well with established pharmacophore models for 5-HT₃ ligands and was used to predict the binding mode of these compounds within the receptor through homology modeling and in silico docking. nih.gov

| Compound | Structure Description | Binding Affinity (pKi) | Reference |

|---|---|---|---|

| 1 | 6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine (Hit Fragment) | - | nih.gov |

| 22 | Optimized analogue | > 10 | nih.gov |

Other Therapeutic Applications

The pharmacological versatility of the quinazolin-4(3H)-one scaffold extends beyond the activities previously described. A significant area of recent investigation is its potential in oncology, specifically as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

Inspired by clinically approved multi-target kinase inhibitors that contain a quinazoline core, researchers have developed novel quinazoline-4(3H)-one derivatives bearing urea (B33335) functionality as potential VEGFR-2 inhibitors. nih.gov These hybrids are designed to occupy the ATP binding domain of the VEGFR-2 enzyme. In one such study, a 4-chloro substituted hybrid with a one-carbon linker (compound 5p) emerged as a particularly efficient anti-tumor agent, showing potent activity against cancer cell lines (IC₅₀ = 7.99–14.27 μM). nih.gov This compound was also shown to induce apoptosis, enhancing total apoptosis by 42.85% compared to the control in cell-based assays. nih.gov These findings highlight the promise of quinazolin-4(3H)-one analogues as a scaffold for developing new anti-angiogenic and anticancer therapies. nih.gov

Antimalarial Investigations

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Quinazolinone derivatives have shown promise in this area. Studies on 2,3-disubstituted-4(3H)-quinazolinones have demonstrated significant in vivo antimalarial activity against Plasmodium berghei. For instance, certain 3-aryl-2-(substituted-styryl)-4(3H)-quinazolinones exhibited substantial percentage suppression of parasitemia in mice. nih.gov Specifically, compounds with a 4-chloro or 4-methoxy substitution on the 3-aryl ring showed notable activity. nih.gov

Febrifugine (B1672321), a natural product containing a quinazolinone moiety, is known for its antimalarial properties, and its analogues have been a source of inspiration for synthetic chemists. nih.gov Research on febrifugine derivatives has indicated that the quinazolinone core is crucial for their antimalarial action. researchgate.net Modifications at the 2 and 3 positions of the quinazolinone ring have been explored to optimize activity and reduce toxicity. nih.govresearchgate.net For example, some 2,3-substituted quinazolin-4(3H)-one derivatives have exhibited antimalarial activity against P. berghei in mice at a dose of 5 mg/kg. researchgate.net

Furthermore, the investigation of quinazolinone-2-carboxamide derivatives has led to the identification of a novel antimalarial scaffold with potent in vivo efficacy in a humanized SCID mouse model of P. falciparum malaria. nih.gov Structure-activity relationship (SAR) studies revealed that modifications on the quinazolinone core and its substituents significantly impact the antimalarial potency. nih.gov

| Compound | Parasite Strain | Activity | Reference |

| 3-(4-Chlorophenyl)-2-(4-chlorostyryl)quinazolin-4(3H)-one | P. berghei ANKA | 67.60% suppression | nih.gov |

| 3-(4-Methoxyphenyl)-2-(4-chlorostyryl)quinazolin-4(3H)-one | P. berghei ANKA | 72.86% suppression | nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-one derivative (5a) | P. berghei | Active at 5 mg/kg | researchgate.net |

| Quinazolinone-2-carboxamide (19f) | P. falciparum 3D7 | IC50 = 25 nM | nih.gov |

Diuretic Activity

Quinazolinone derivatives have been investigated for their diuretic properties. A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives have been synthesized and evaluated for their diuretic activity. fabad.org.tr One of the most potent compounds in this series was N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide, which exhibited significant diuretic effects compared to the standard drug metolazone. fabad.org.tr

Another study focused on quinazolin-4(3H)-one derivatives containing a thiazole (B1198619) or a 1,3,4-thiadiazole (B1197879) moiety. acs.org The results indicated that 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1,3,4-thiadiazol-5-yl)quinazolin-4(3H)-one exhibited significant diuretic activity. acs.org These findings highlight the potential of the quinazolinone scaffold in the development of new diuretic agents.

| Compound | Diuretic Activity | Reference |

| N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide | Potent diuretic activity | fabad.org.tr |

| 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1,3,4-thiadiazol-5-yl)quinazolin-4(3H)-one (7b) | Significant diuretic activity | acs.org |

Ghrelin Receptor Antagonism

The ghrelin receptor (GHS-R1a) is a target for the treatment of obesity and diabetes. Piperidine-substituted quinazolinone derivatives have been identified as a novel class of small-molecule GHS-R1a antagonists. nih.gov Starting from an agonist with poor oral bioavailability, optimization led to the discovery of potent and selective antagonists. nih.gov

One such antagonist, 6-[(4-fluorophenyl)oxy]-2-methyl-3-{[(3S)-1-(1-methylethyl)-3- piperidinyl]methyl}-4(3H)-quinazolinone (YIL-781), has been functionally characterized. In a [3H]-IP accumulation assay, YIL-781 behaved as a competitive antagonist with a pKB value of 7.54. In rat recombinant GHS-R1a receptors, it inhibited the calcium response induced by ghrelin with a pIC50 value of 8.27. These findings demonstrate the potential of quinazolinone analogues as ghrelin receptor antagonists for therapeutic applications.

| Compound | Receptor | Assay | Activity | Reference |

| YIL-781 | Rat GHS-R1a | [3H]-IP accumulation | pKB = 7.54 | |

| YIL-781 | Rat recombinant GHS-R1a | Calcium mobilization | pIC50 = 8.27 |

Vasopressin V1b Receptor Antagonism

The vasopressin V1b receptor is implicated in stress-related disorders, making it a target for the development of new therapeutics. A novel class of vasopressin V1b receptor antagonists based on a 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide scaffold has been discovered and optimized. researchgate.net High-throughput screening identified initial hits with good activity in a V3 binding assay. researchgate.net

Subsequent optimization of the lead compounds yielded potent analogues with improved drug-like characteristics. For example, specific substitutions on the aryl ring at the 2-position and on the acetamide (B32628) moiety led to compounds with low nanomolar affinity for the V1b receptor. researchgate.net One of the optimized compounds demonstrated an IC50 of 0.12 µM. researchgate.net These results underscore the potential of quinazolinone derivatives as vasopressin V1b receptor antagonists.

| Compound | Receptor | Assay | Activity (IC50) | Reference |

| Compound 1 | V3 (V1b) | Binding assay | 0.20 µM | researchgate.net |

| Compound 19 | V3 (V1b) | Binding assay | 0.31 µM | researchgate.net |

| Compound 24 | V3 (V1b) | Binding assay | 0.12 µM | researchgate.net |

α-Glucosidase Inhibition

α-Glucosidase inhibitors are used in the management of type 2 diabetes. Various quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. In one study, a series of quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were designed. Compound 7b from this series, with an ortho-fluorine substitution, was found to be a potent α-glucosidase inhibitor with an IC50 value of 14.4 ± 0.2 µM, which was significantly more potent than the standard drug acarbose.

Another study identified 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) as potent non-competitive inhibitors of α-glucosidase, with IC50 values of 12.5 ± 0.1µM and 15.6 ± 0.2µM, respectively. These findings indicate that the quinazolinone scaffold is a promising starting point for the development of novel α-glucosidase inhibitors.

| Compound | Activity (IC50) | Reference |

| 2-(4-Fluorophenyl)-...-acetamide (7b) | 14.4 ± 0.2 µM | |

| 2-(4-Chlorophenyl)-quinazolin-4(3H)-one (CQ) | 12.5 ± 0.1 µM | |

| 2-(4-Bromophenyl)-quinazolin-4(3H)-one (BQ) | 15.6 ± 0.2 µM | |

| Unsubstituted phenoxy-acetamide derivative (7a) | 363.4 µM |

Vitronectin Receptor (αvβ3 Integrin) Antagonism

The vitronectin receptor, or αvβ3 integrin, is involved in processes such as angiogenesis and tumor metastasis, making it a target for anticancer therapies. A structure-function study of quinazolinone-based αvβ3 antagonists has been conducted. By modifying the pendant functionalities on a quinazolinone scaffold, potent and selective antagonists of integrin αvβ3 over integrin αIIbβ3 were developed.

The study investigated various guanidine (B92328) mimetics, linkers, and arylsulfonamides to optimize the series. A molecular model was used to analyze ligand-receptor interactions, identifying key interactions for the quinazolinone and arylsulfonamide groups that could explain the observed changes in potency. This research demonstrates that the quinazolinone scaffold can be effectively utilized to design potent and selective αvβ3 integrin antagonists.

No specific compound data was available in the provided search results for a data table.

Human Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase Activating Protein (FLAP) Inhibition

Dual inhibition of human soluble epoxide hydrolase (sEH) and 5-lipoxygenase activating protein (FLAP) is a potential strategy for treating inflammatory diseases. A series of quinazolinone-7-carboxamide derivatives have been identified as novel sEH inhibitors, with some also exhibiting FLAP inhibitory activity. nih.gov

Structure-activity relationship studies indicated that the amide and thiobenzyl fragments flanking the quinazolinone nucleus are critical for potent sEH inhibition. nih.gov Several compounds in this series inhibited sEH with IC50 values in the sub-micromolar range. For instance, compound 34 inhibited sEH with an IC50 of 0.30 µM and also inhibited FLAP-mediated leukotriene biosynthesis with an IC50 of 2.91 µM. nih.gov Another example is diflapolin, a potent dual sEH/FLAP inhibitor, which inhibits sEH with an IC50 of 20 nM and 5-LOX product formation with IC50s of 30 and 170 nM in human monocytes and neutrophils, respectively.

| Compound | Target | Activity (IC50) | Reference |

| Compound 34 | sEH | 0.30 µM | nih.gov |

| Compound 34 | FLAP | 2.91 µM | nih.gov |

| Compound 35 | sEH | 0.32 µM | nih.gov |

| Compound 37 | sEH | 0.66 µM | nih.gov |

| Compound 43 | sEH | 0.53 µM | nih.gov |

| Diflapolin | sEH | 20 nM | |

| Diflapolin | 5-LOX (monocytes) | 30 nM | |

| Diflapolin | 5-LOX (neutrophils) | 170 nM |

Computational Chemistry and in Silico Studies

Molecular Docking and Binding Affinity Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This analysis is critical for understanding the potential mechanism of action. The quinazolinone core is a known "privileged structure" in medicinal chemistry, frequently found in compounds targeting protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). researchgate.netnih.govnih.gov

Docking studies on quinazolinone derivatives consistently show that the heterocyclic ring system forms key interactions within the ATP-binding pocket of these kinases. nih.govnih.gov Typically, a crucial hydrogen bond forms between the N1 or N3 nitrogen of the quinazoline (B50416) ring and a backbone amino acid in the hinge region of the kinase (e.g., Met in EGFR). The substituted phenyl ring, in this case, the dichlorophenyl moiety, extends into hydrophobic pockets, and the specific substitution pattern dictates the binding affinity and selectivity. For 2,6-dichloroquinazolin-4(3H)-one, the chlorine atoms at positions 2 and 6 would be expected to form significant halogen bonds or hydrophobic interactions, potentially enhancing binding affinity.

Studies on analogous 4-anilinoquinazoline (B1210976) derivatives have shown that substitutions on the quinazoline ring are critical for potent inhibitory activity. frontiersin.orgnih.gov For example, docking of 6-arylureido-4-anilinoquinazoline derivatives into the EGFR active site revealed the importance of interactions with residues in distinct regions of the binding pocket. frontiersin.org Similarly, docking simulations of other quinazolinone-based inhibitors against VEGFR2 have demonstrated how the core structure anchors the molecule, allowing substituents to engage with specific sub-pockets for high affinity. nih.gov

Table 1: Example Molecular Docking Scores for Quinazolinone Analogs Against Kinase Targets (Note: This data is for illustrative purposes from studies on related quinazolinone derivatives and not for this compound itself.)

| Compound Series | Target Protein | Range of Docking Scores (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Quinazoline-morpholine hybrids | VEGFR2 | -10.3 to -12.4 | Cys919, Asp1046 | nih.gov |

| 6-Aryl-2-styrylquinazolin-4(3H)-ones | Dihydrofolate Reductase | Not specified | Not specified | |

| 4-Anilinoquinazoline Derivatives | EGFR | -163 to -179 (Arbitrary Units) | Met793, Asp855 | nih.gov |

| 4-Alkoxyquinazoline Derivatives | VEGFR2 | Not specified | Cys919, Asp1046 | nih.gov |

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. youtube.comacs.org These simulations assess the stability of the predicted binding mode and can reveal subtle conformational changes and key interactions that are not apparent from docking alone.

For a complex of this compound with a target like EGFR, an MD simulation would track the atomic movements over nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated. A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket. Another metric, the Root Mean Square Fluctuation (RMSF), highlights the flexibility of different parts of the protein, indicating which residues are most affected by the ligand's presence.

In studies of related quinazolinone-morpholine hybrids bound to VEGFR2, MD simulations showed that the ligand-protein complexes were stable, with RMSD values remaining low (around 1-2 Å). nih.gov The simulations also confirmed that crucial hydrogen bonds were maintained for over 90% of the simulation time, reinforcing the validity of the docking pose. nih.gov Similar stability would be a positive indicator for this compound as a potential inhibitor.

ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The success of a drug candidate depends heavily on its pharmacokinetic profile, summarized by ADME properties. nih.gov In silico tools can predict these properties based on the molecular structure, helping to identify potential liabilities early in the drug discovery process. frontiersin.orgresearchgate.net

Absorption: This is often predicted by assessing properties like human intestinal absorption (HIA) and Caco-2 cell permeability. For a compound to be orally bioavailable, it must be effectively absorbed from the gut. Predictions for various quinazolinone derivatives often show good intestinal absorption. frontiersin.orgnih.gov

Distribution: The distribution of a drug is influenced by its lipophilicity (logP), molecular weight, and binding to plasma proteins. The "Rule of Five" by Lipinski provides a guideline for drug-likeness, and many quinazolinone derivatives are designed to comply with these rules. researchgate.net

Metabolism: The primary site of drug metabolism is the liver, mediated by cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is likely to be a substrate or inhibitor of key CYP isoforms like CYP2D6 and CYP3A4. frontiersin.org Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: The route and rate of elimination from the body are also critical. This is often related to the compound's solubility and metabolic stability.

Table 2: Predicted ADME Properties for Representative Quinazolinone Analogs (Note: This data is illustrative, based on general predictions for the quinazolinone class using platforms like SwissADME and pkCSM, and not specific to this compound.)

| Property | Predicted Value/Classification | Importance | Reference |

|---|---|---|---|

| Lipophilicity (LogP) | 2.0 - 4.0 | Influences absorption and distribution | researchgate.net |

| Aqueous Solubility | Moderately to Poorly Soluble | Affects absorption and formulation | frontiersin.org |

| Human Intestinal Absorption | >70% (High) | Key for oral bioavailability | nih.gov |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of specific drug-drug interactions | frontiersin.org |

| CYP3A4 Inhibition | Non-inhibitor / Inhibitor | Risk of drug-drug interactions | frontiersin.org |

| Drug-Likeness (Lipinski) | Passes (0 violations) | Indicates potential for oral bioavailability | researchgate.net |

Toxicity Profile Predictions

Predicting potential toxicity is a critical step to de-risk drug candidates. nih.gov Computational models, trained on large datasets of known toxic compounds, can flag potential liabilities such as carcinogenicity, mutagenicity, and organ-specific toxicity. frontiersin.orgnih.govresearchgate.net

Table 3: Example In Silico Toxicity Predictions for Quinazolinone Analogs (Note: These predictions are examples for the general class of compounds and are not specific results for this compound.)

| Toxicity Endpoint | Predicted Outcome | Prediction Tool/Method | Reference |

|---|---|---|---|

| Rodent LD50 | > 300 mg/kg | ProTox-II | nih.govresearchgate.net |

| Toxicity Class | Class IV/V (Harmful/May be harmful) | GHS Classification | nih.gov |

| Mutagenicity (AMES test) | Negative | Lazar, Toxtree | frontiersin.orgresearchgate.net |

| Carcinogenicity | Negative | Lazar | researchgate.net |

| Hepatotoxicity | Low to No Risk | ADMET Predictor, DILIrank | researchgate.net |

Future Directions and Emerging Research Avenues

Exploration of Multi-Target Drug Design with 2,6-Dichloroquinazolin-4(3H)-one Scaffolds

The complexity of diseases like cancer and neurodegenerative disorders has highlighted the limitations of single-target drugs, paving the way for multi-target-directed ligands (MTDLs) that can modulate multiple pathological pathways simultaneously. The quinazoline (B50416) skeleton is recognized as a "privileged scaffold" for designing such agents due to its ability to interact with a variety of biological targets. nih.govmdpi.com MTDLs offer potential advantages, including improved efficacy, a lower risk of drug resistance, and better patient compliance. nih.gov

Research has successfully demonstrated that quinazoline derivatives can be engineered to inhibit several key targets implicated in cancer progression. For instance, certain derivatives have been shown to act as potent, low-nanomolar inhibitors of not only microtubule dynamics but also multiple receptor tyrosine kinases (RTKs) like EGFR (epidermal growth factor receptor), VEGFR-2 (vascular endothelial growth factor receptor 2), and PDGFR-β (platelet-derived growth factor receptor β). nih.gov This dual action of targeting cytotoxicity (via microtubule disruption) and anti-angiogenesis (via RTK inhibition) is a highly sought-after strategy in oncology. nih.gov

In the context of Alzheimer's disease, the quinazoline scaffold is being leveraged to develop MTDLs that can tackle the multifaceted nature of the condition. mdpi.comnih.gov These compounds are designed to concurrently inhibit cholinesterases, prevent the aggregation of β-amyloid plaques, and mitigate oxidative stress, addressing several core aspects of Alzheimer's pathology. mdpi.comnih.gov

Table 1: Examples of Multi-Target Inhibition by Quinazoline Derivatives

| Lead Compound/Scaffold | Primary Targets | Therapeutic Area | Reference |

|---|---|---|---|

| Substituted Quinazolines | Microtubules, EGFR, VEGFR-2, PDGFR-β | Cancer | nih.gov |

| Quinazoline Hybrids | Cholinesterases, β-Amyloid Aggregation, Oxidative Stress | Alzheimer's Disease | mdpi.comnih.gov |

| ALX-171 (Quinazolin-4-one derivative) | mGlu₇ Receptor (NAM), Serotonin/Dopamine Pathways | Schizophrenia | nih.gov |

This table is interactive and can be sorted by column.

Development of Novel Combinatorial Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of diverse compounds. The this compound structure is an ideal starting point for generating such libraries. Its two chlorine atoms at positions 2 and 4 can be selectively replaced by various nucleophiles, allowing for the systematic introduction of chemical diversity.

A common strategy involves solid-phase synthesis, where the quinazoline core is attached to a resin support. This method facilitates a two-step diversification process. First, a nucleophile can be introduced at the C-2 position. Subsequently, after further modification or cleavage from the resin, a second element of diversity can be incorporated. This approach allows for the creation of large libraries of 2,6-disubstituted-4(3H)-quinazolinones under simple and mild reaction conditions, utilizing a vast number of commercially available building blocks.

Targeting Neglected Tropical Diseases

Neglected tropical diseases (NTDs), such as Chagas disease and leishmaniasis, affect billions of people, yet therapeutic options are often limited, toxic, and facing growing resistance. plos.orgfrontiersin.org The quinazoline scaffold is emerging as a promising framework for the development of new drugs against these diseases. nih.gov

Recent studies have identified a series of quinazoline compounds with potent activity against the parasites responsible for Chagas disease (Trypanosoma cruzi), African trypanosomiasis (Trypanosoma brucei), and leishmaniasis (Leishmania donovani). nih.gov Mechanism of action studies revealed that these compounds target the ATP-binding pocket of the parasite's lysyl-tRNA synthetase 1 (KRS1), an essential enzyme for protein synthesis. nih.gov A lead compound from this series demonstrated partial efficacy in a mouse model of acute Chagas disease, identifying KRS1 as a druggable target and validating the potential of the quinazoline scaffold for treating these devastating infections. nih.gov While further development is needed, these findings represent a significant step forward in the search for new treatments for NTDs. nih.govfrontiersin.org

Application in Material Science with Photophysical Properties

Beyond its therapeutic potential, the quinazolinone core is gaining attention in material science due to its intriguing photophysical properties. nih.gov By employing a donor-acceptor design, where the electron-withdrawing quinazoline ring is combined with various electron-donating groups, scientists have synthesized a range of novel fluorescent compounds. rsc.orgrsc.org

These quinazoline-based fluorophores exhibit several desirable characteristics:

Tunable Emissions: By modifying the amino donors at the C4 or C7 positions, the fluorescent emission can be tuned across the visible spectrum, from blue (414 nm) to orange-red (597 nm). rsc.orgresearchgate.net

High Quantum Yields: Several derivatives display high photoluminescence quantum yields (QY), with some exceeding 80%, indicating efficient conversion of absorbed light into emitted light. rsc.orgrsc.org

Large Stokes Shifts: Certain compounds show a large separation between their absorption and emission peaks (Stokes shift), which is advantageous for applications in fluorescence imaging and sensing to minimize self-quenching. rsc.org

Solid-State Emission: Many of these molecules exhibit strong emissions in the aggregated or solid state, a property known as aggregation-induced emission (AIE), making them suitable for use in electronic devices. nih.gov

These properties have led to the fabrication of blue Organic Light-Emitting Diodes (OLEDs) using quinazoline derivatives as the active layer, demonstrating their potential in next-generation displays and lighting. rsc.orgrsc.org They have also been developed as "turn-on" fluorescent probes for detecting specific analytes like carbon monoxide. nih.gov

Table 2: Photophysical Properties of Selected Quinazoline-Based Fluorophores

| Compound Type | Donor Position | Emission Max (nm) | Quantum Yield (QY) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|

| 4-Amino-Quinazoline | C4 | 414 | 84.67% | 45 | rsc.org |

| 4-MPA-Quinazoline | C4 | 450 | 87.59% | 47 | rsc.org |

| 7-Amino-Quinazoline | C7 | 459 | 57.65% | 85 | rsc.org |

| 7-MPA-Quinazoline | C7 | 486 | 77.26% | 98 | rsc.org |

| 7-DMA-Quinazoline | C7 | 597 | 6.75% | 161 | rsc.org |

This table is interactive and can be sorted by column. MPA: Morpholin-4-yl, DMA: Dimethylamino.

Preclinical and Clinical Development Considerations

The journey of a compound from a laboratory hit to a clinical drug is a complex process where early assessment of its pharmacokinetic properties is crucial. For derivatives of the this compound scaffold, preclinical development involves a thorough evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netnih.gov

In silico and in vitro models are heavily utilized at this stage. nih.gov Computational tools can predict properties like water solubility, lipophilicity (logP), and permeability across biological membranes (e.g., Caco-2 cell permeability, an indicator of intestinal absorption). researchgate.netmdpi.com These predictions help in identifying candidates with favorable drug-like characteristics and flagging potential liabilities early, thereby reducing late-stage failures. nih.gov For instance, studies on quinazolinone derivatives have shown that while many compounds adhere to drug-likeness rules like Lipinski's Rule of Five, specific substitutions can significantly impact properties like solubility and permeability. researchgate.netmdpi.com

Metabolic stability is another key consideration, as rapid metabolism can lead to poor bioavailability and short duration of action. The quinazolinone scaffold itself offers a stable core, but its substituents are evaluated for potential metabolic hotspots. Toxicity predictions and assessments are performed to ensure a sufficient therapeutic window. researchgate.net The promising antipsychotic-like activity and satisfactory preliminary DMPK (Drug Metabolism and Pharmacokinetics) profile of compounds like ALX-171 justify the continued development of quinazolin-4-one derivatives as potential drug candidates. nih.gov

Q & A

Q. Table 1: Comparative Synthesis Methods

| Method | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Heterogeneous catalysis | KAl(SO₄)₂·12H₂O, ethanol | 85–90 | |

| POCl₃ cyclization | Anhydrous POCl₃, 80°C | 75–80 | |

| Microwave irradiation | 280 W, 4 minutes | 97 |

Basic: How to characterize the purity and structure of synthesized compounds?

Methodological Answer:

A multi-technique approach is essential:

- NMR spectroscopy : Confirm regiochemistry via ¹H and ¹³C NMR (e.g., δ 8.43 ppm for aromatic protons in DMSO-d₆) .

- IR spectroscopy : Identify carbonyl (C=O) stretches at ~1630–1680 cm⁻¹ and NH/OH bands at ~3390 cm⁻¹ .

- Mass spectrometry (MS) : Validate molecular ions (e.g., m/z 286.71 for C₁₅H₁₁ClN₂O₂) .

- Elemental analysis : Ensure C, H, N, and Cl content aligns with theoretical values (e.g., ±0.3% deviation) .

Advanced: How to optimize reaction conditions for high-yield synthesis?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .